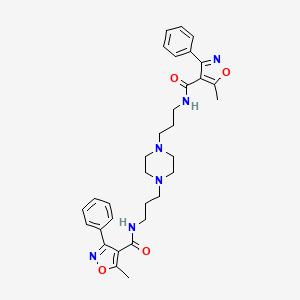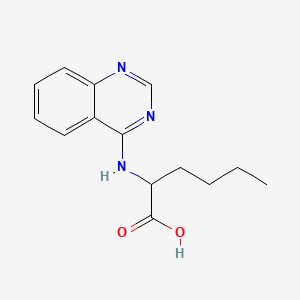![molecular formula C16H15Cl2N3O4S B5182838 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5182838.png)
1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine, also known as DNPS, is a chemical compound that has been widely studied for its potential applications in scientific research. DNPS is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mechanism of Action
The mechanism of action of 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonyl group of this compound and the active site of target proteins. This covalent bond can lead to inhibition of enzyme activity or alteration of protein structure and function. This compound has been shown to bind to a variety of enzymes, including proteases, kinases, and phosphatases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific protein or enzyme it interacts with. For example, this compound has been shown to inhibit the activity of the protease cathepsin B, which is involved in the degradation of extracellular matrix proteins. This compound has also been shown to inhibit the activity of the kinase AKT, which is involved in cell signaling pathways that regulate cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to investigate the role of specific proteins in cellular processes or disease states. Additionally, this compound can be conjugated to other molecules, such as fluorescent dyes or affinity tags, to facilitate imaging or purification studies.
One limitation of using this compound in lab experiments is its potential for off-target effects. Because this compound can bind to a variety of enzymes and proteins, it is important to carefully control experimental conditions and confirm the specificity of this compound binding. Additionally, this compound may not be suitable for all experimental systems, as its effects may be influenced by factors such as pH, temperature, and the presence of other molecules.
Future Directions
There are several future directions for research on 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine. One area of interest is the development of new this compound derivatives with improved specificity or activity against specific proteins or enzymes. Another area of interest is the use of this compound as a tool for investigating protein-protein interactions, as this compound can be conjugated to other proteins or peptides to facilitate interaction studies. Additionally, this compound may have potential applications in drug discovery, as it can be used to screen for compounds that inhibit specific enzymes or proteins.
Synthesis Methods
The synthesis of 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-nitroaniline in the presence of piperazine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has been used in a variety of scientific research applications, including as a molecular probe for studying the structure and function of proteins. This compound has been shown to bind specifically to the active site of certain enzymes, making it a useful tool for investigating enzyme activity and inhibition. Additionally, this compound has been used as a fluorescent probe in imaging studies, as it can be conjugated to other molecules and used to visualize specific cellular structures or processes.
properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S/c17-12-1-6-15(18)16(11-12)26(24,25)20-9-7-19(8-10-20)13-2-4-14(5-3-13)21(22)23/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGZUIQANDKONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182761.png)
![N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B5182767.png)
![1-(2-methylphenyl)-4-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5182768.png)
![1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5182778.png)
![1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone](/img/structure/B5182779.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5182787.png)
![1-[({2-methyl-5-[(2,4,6-trinitrophenyl)amino]phenyl}imino)methyl]-2-naphthol](/img/structure/B5182792.png)
![N-[2-(2-chlorophenyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5182808.png)
![10-acetyl-3-(3,4-dimethoxyphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182815.png)
![ethyl 3-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182820.png)
![3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5182847.png)
![6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5182855.png)